Rucaparib Phosphate

説明

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

See also: Rucaparib (has active moiety).

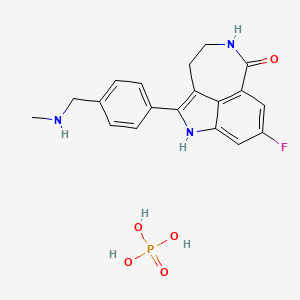

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCGJTKEKXUBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459868-92-9 | |

| Record name | Rucaparib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459868929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-fluoro-5-(4-((methylamino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUCAPARIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M9955244 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rucaparib Phosphate: A Technical Guide to its Mechanism of Action in DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rucaparib Phosphate (marketed as Rubraca®) is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) family of enzymes, specifically PARP1, PARP2, and PARP3.[1][2] Its primary mechanism of action revolves around the concept of synthetic lethality, a phenomenon where the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is viable. Rucaparib has demonstrated significant clinical efficacy in the treatment of cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, most notably in patients with mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth overview of the molecular mechanisms underlying Rucaparib's action, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes.

Introduction to PARP and DNA Repair

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. One of the key players in this network is the PARP family of enzymes. PARPs are activated by DNA single-strand breaks (SSBs) and, once activated, catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

In healthy cells, if an SSB is not repaired and is encountered by the replication machinery, it can lead to the formation of a more cytotoxic DNA double-strand break (DSB). These DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2.

Rucaparib's Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib exerts its anticancer effects through a dual mechanism: catalytic inhibition of PARP and the trapping of PARP enzymes on DNA.

Catalytic Inhibition of PARP

Rucaparib competitively binds to the nicotinamide-binding domain of PARP1, PARP2, and PARP3, preventing the synthesis of PAR.[2] This inhibition of PARP's catalytic activity hampers the efficient repair of SSBs. Consequently, these unrepaired SSBs accumulate and, during DNA replication, are converted into DSBs. In cells with a functional HR pathway, these DSBs can still be repaired. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis. This selective killing of HR-deficient cells through PARP inhibition is the principle of synthetic lethality.

PARP Trapping

Beyond catalytic inhibition, Rucaparib and other PARP inhibitors have been shown to "trap" PARP enzymes on the DNA at the site of damage.[3] This creates a toxic PARP-DNA complex that is a physical impediment to DNA replication and transcription. The formation of these complexes is considered to be a major contributor to the cytotoxicity of PARP inhibitors. The potency of PARP trapping varies among different inhibitors and is not always directly correlated with their catalytic inhibitory activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Rucaparib and a general workflow for assessing its activity.

Quantitative Data

The following tables summarize key quantitative data regarding the potency and efficacy of Rucaparib.

Table 1: In Vitro Potency of Rucaparib

| Target/Assay | Cell Line | IC50 Value | Reference |

| PARP1 (enzymatic assay) | N/A | 0.8 nM | [1][4] |

| PARP2 (enzymatic assay) | N/A | 0.5 nM | [1][4] |

| PARP3 (enzymatic assay) | N/A | 28 nM | [1][4] |

| Poly(ADP) ribosylation (cellular) | UWB1.289 (BRCA1 mutant) | 2.8 nM | [4] |

| Cell Viability | UWB1.289 (BRCA1 mutant) | 375 nM | [4] |

| Cell Viability | UWB1.289 + BRCA1 (wild-type) | 5430 nM | [4] |

| Cell Viability | PEO1 (BRCA2 mutant) | >10 µM | [5] |

| Cell Viability | COLO704 | 2.5 µM | [6][7] |

Table 2: Clinical Efficacy of Rucaparib in Ovarian Cancer (ARIEL2 Study)

| Patient Subgroup (Platinum-Sensitive) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| BRCA mutant | 69% | 12.8 months | [8][9][10] |

| BRCA wild-type / LOH high | 39% | 5.7 months | [8][9][10] |

| BRCA wild-type / LOH low | 11% | 5.2 months | [8][9][10] |

Table 3: Clinical Efficacy of Rucaparib in Metastatic Castration-Resistant Prostate Cancer (TRITON2 Study)

| Patient Subgroup | Objective Response Rate (ORR) by IRR | Prostate-Specific Antigen (PSA) Response Rate | Reference |

| BRCA alteration | 44% | 55% | [11][12] |

| Non-BRCA DDR gene alteration (FANCA, PALB2, BRIP1, or RAD51B) | Tumor responses observed | N/A | [11] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize Rucaparib's mechanism of action.

PARP Enzymatic Inhibition Assay

-

Principle: To measure the direct inhibitory effect of Rucaparib on the catalytic activity of PARP enzymes.

-

General Protocol:

-

Recombinant human PARP1, PARP2, or PARP3 enzyme is incubated with a reaction buffer containing NAD+ and a histone-coated plate.

-

Varying concentrations of Rucaparib are added to the reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of poly(ADP-ribosyl)ated histones is quantified, typically using an anti-PAR antibody in an ELISA-based format with a chemiluminescent or colorimetric readout.

-

IC50 values are calculated by plotting the percentage of PARP inhibition against the log concentration of Rucaparib.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Principle: To determine the cytotoxic effect of Rucaparib on cancer cell lines. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

-

General Protocol:

-

Cancer cells (e.g., BRCA-mutant and wild-type isogenic pairs) are seeded in 96-well or 384-well plates and allowed to adhere overnight.

-

Cells are treated with a range of Rucaparib concentrations for a period of 3 to 6 days.[13]

-

The CellTiter-Glo® reagent is added directly to the cell culture wells.

-

The plate is incubated to lyse the cells and stabilize the luminescent signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

IC50 values are determined by plotting cell viability against the log concentration of Rucaparib.

-

PARP Trapping Assay (Chromatin Fractionation and Western Blot)

-

Principle: To visualize and quantify the amount of PARP enzyme that remains bound to chromatin after Rucaparib treatment, indicating PARP trapping.

-

General Protocol:

-

Cells are treated with Rucaparib for a specified duration. To enhance PARP recruitment to DNA, cells may also be treated with a DNA-damaging agent like methyl methanesulfonate (MMS).

-

Cells are harvested and subjected to subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions. This is often achieved using commercially available kits with a series of buffers of increasing stringency.

-

The protein concentration of the chromatin fraction is determined.

-

Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).

-

A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate. The intensity of the PARP1 band in the chromatin fraction is indicative of the degree of PARP trapping.

-

DNA Damage Assay (γH2AX Immunofluorescence)

-

Principle: To quantify the formation of DNA double-strand breaks, a downstream consequence of PARP inhibition in HR-deficient cells. The phosphorylation of the histone variant H2AX to form γH2AX is an early marker of DSBs.

-

General Protocol:

-

Cells are grown on coverslips and treated with Rucaparib.

-

After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

-

Cells are incubated with a primary antibody specific for γH2AX.

-

After washing, a fluorescently labeled secondary antibody is applied.

-

The cell nuclei are counterstained with a DNA dye such as DAPI.

-

The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope.

-

The number of distinct γH2AX foci per nucleus is quantified using image analysis software. An increase in the number of foci indicates an increase in DNA DSBs.

-

Genomic Loss of Heterozygosity (LOH) Assay

-

Principle: To identify a genomic "scar" indicative of homologous recombination deficiency. LOH is a region of the genome where one of the parental alleles has been lost. A high degree of LOH across the genome is associated with HRD.

-

General Protocol:

-

DNA is extracted from tumor tissue.

-

The DNA is subjected to next-generation sequencing (NGS) to identify single nucleotide polymorphisms (SNPs) across the genome.

-

Bioinformatic algorithms are used to analyze the SNP data and identify regions where heterozygosity is lost (i.e., only one allele is present).

-

The percentage of the genome with LOH is calculated. A prespecified cutoff (e.g., ≥14% in the ARIEL2 trial) is used to classify tumors as "LOH high" or "LOH low".[8][10]

-

Conclusion

This compound is a targeted therapy that effectively exploits the vulnerabilities of cancer cells with deficient homologous recombination repair. Its dual mechanism of PARP catalytic inhibition and PARP trapping leads to the accumulation of cytotoxic DNA double-strand breaks, resulting in synthetic lethality. The clinical efficacy of Rucaparib is strongly correlated with biomarkers of HRD, such as BRCA1/2 mutations and high genomic LOH. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of PARP inhibitors and other DNA repair-targeted therapies. A thorough understanding of these mechanisms and assays is crucial for researchers and clinicians working to optimize the use of Rucaparib and develop the next generation of personalized cancer treatments.

References

- 1. PARP1 trapping assay [bio-protocol.org]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. pcf.org [pcf.org]

- 7. ascopubs.org [ascopubs.org]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. urotoday.com [urotoday.com]

- 10. Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial [escholarship.org]

- 11. CellTiter-Glo cell viability assay [bio-protocol.org]

- 12. Loss of heterozygosity analyzed by single nucleotide polymorphism array in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays [bio-protocol.org]

An In-depth Technical Guide on the Role of Rucaparib Phosphate in PARP1, PARP2, and PARP3 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rucaparib is a potent small-molecule inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme family, specifically targeting PARP1, PARP2, and PARP3.[1][2][3][4][5] These enzymes are critical components of the cellular machinery responsible for detecting and repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, Rucaparib disrupts this fundamental repair process, leading to the accumulation of DNA damage. This mechanism is particularly effective in cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing double-strand DNA breaks. The dual inactivation of both SSBR (via Rucaparib) and HR repair pathways results in a state of "synthetic lethality," leading to genomic instability and ultimately, cancer cell death.[1][2][6] This guide provides a detailed examination of Rucaparib's mechanism of action, its inhibitory profile against PARP1, PARP2, and PARP3, and the experimental methodologies used to characterize its activity.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The PARP family consists of 17 enzymes that play crucial roles in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[5][7] PARP1 and PARP2 are activated by DNA damage, binding to single-strand breaks and catalyzing the synthesis of long chains of poly (ADP-ribose) (PAR) on nuclear proteins.[8] This PARylation process acts as a scaffold to recruit other DNA repair proteins to the site of damage.

Rucaparib functions through a dual mechanism:

-

Catalytic Inhibition: Rucaparib is a competitive inhibitor that mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[8] It binds to the catalytic domain of PARP1, PARP2, and PARP3, preventing the synthesis of PAR chains and thereby halting the recruitment of the DNA repair machinery.

-

PARP Trapping: Beyond enzymatic inhibition, Rucaparib traps the PARP enzyme onto the DNA at the site of the break.[1] The resulting PARP-DNA complex is a significant cytotoxic lesion that obstructs DNA replication. When a replication fork encounters this trapped complex, it can collapse, leading to the formation of a more severe double-strand break (DSB).

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in HR, often due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be repaired.[1][6] The accumulation of unrepaired DSBs triggers genomic chaos and apoptosis, a concept known as synthetic lethality.[1][2]

Quantitative Data Presentation: Inhibitory Profile

Rucaparib demonstrates high potency against PARP1 and PARP2, with a comparatively lower but still significant activity against PARP3. This profile makes it an effective pan-PARP inhibitor in a clinical context. The inhibitory concentrations (IC50) and constants (Ki) from biochemical assays are summarized below.

| Target Enzyme | Parameter | Value (nM) | Reference(s) |

| PARP1 | IC50 | 0.8 | [2][9] |

| Ki | 1.4 | [8][10] | |

| PARP2 | IC50 | 0.5 | [2][9] |

| Ki | 0.17 | [8] | |

| PARP3 | IC50 | 28 | [2][9] |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

Experimental Protocols

The characterization of PARP inhibitors like Rucaparib relies on a series of well-defined in vitro and cellular assays.

Biochemical PARP Enzyme Activity Assay

This assay directly measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor.

-

Objective: To determine the IC50 value of Rucaparib against recombinant PARP1, PARP2, and PARP3.

-

Materials:

-

Recombinant human PARP1, PARP2, or PARP3 enzymes.

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Activated DNA (e.g., histone-induced or sonicated calf thymus DNA).

-

Biotinylated NAD+ (substrate).

-

Rucaparib Phosphate (serial dilutions).

-

Streptavidin-coated microplates.

-

Anti-PAR antibody conjugated to a detection enzyme (e.g., HRP).

-

Substrate for detection enzyme (e.g., TMB).

-

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, activated DNA, and the respective recombinant PARP enzyme.

-

Inhibitor Addition: Add serial dilutions of Rucaparib or vehicle control (DMSO) to the wells and incubate briefly.

-

Enzyme Reaction: Initiate the PARylation reaction by adding biotinylated NAD+. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a potent PARP inhibitor (e.g., a high concentration of Olaparib or Veliparib) or by dilution.

-

Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated PAR chains. After washing, add an HRP-conjugated anti-PAR antibody.

-

Signal Quantification: Following another wash step, add TMB substrate. The reaction is stopped with acid, and the absorbance is read at 450 nm.

-

-

Data Analysis: The absorbance values are plotted against the logarithm of Rucaparib concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

Cellular PARP Inhibition (Pharmacodynamic) Assay

This assay measures the ability of Rucaparib to inhibit PARP activity within intact cells.

-

Objective: To quantify the inhibition of PAR synthesis in cells treated with Rucaparib.

-

Materials:

-

Human cancer cell line (e.g., UWB1.289, a BRCA1-mutant ovarian cancer line).

-

Cell culture medium and supplements.

-

DNA damaging agent (e.g., hydrogen peroxide, H2O2).

-

This compound.

-

Lysis buffer, antibodies for Western blotting (anti-PAR, anti-Actin).

-

-

Methodology:

-

Cell Culture: Plate cells and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of Rucaparib for a specified time (e.g., 2 hours).

-

Damage Induction: Induce DNA damage and stimulate PARP activity by adding H2O2 for a short period (e.g., 15 minutes).

-

Cell Lysis: Wash cells with PBS and lyse them to extract total protein.

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against PAR. A loading control (e.g., Actin) should also be probed.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

-

Data Analysis: Densitometry is used to quantify the intensity of the PAR signal relative to the loading control. The percent inhibition is calculated relative to the H2O2-treated control cells without Rucaparib.

Cell Viability Assay (Synthetic Lethality)

This assay assesses the cytotoxic effect of Rucaparib, particularly the differential sensitivity between HR-proficient and HR-deficient cells.

-

Objective: To demonstrate the synthetic lethal effect of Rucaparib by comparing its cytotoxicity in isogenic cell lines.

-

Materials:

-

Isogenic cell line pair: e.g., UWB1.289 (BRCA1-mutant) and UWB1.289+BRCA1 (BRCA1-reconstituted).

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

-

Methodology:

-

Cell Seeding: Seed both cell lines at a low density in 96-well plates.

-

Treatment: The next day, treat the cells with a range of Rucaparib concentrations.

-

Incubation: Incubate the cells for an extended period to allow for multiple cell divisions (e.g., 6 days).

-

Measurement: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. Read the luminescence on a plate reader.

-

-

Data Analysis: Normalize the luminescence data to vehicle-treated controls and plot cell viability against Rucaparib concentration. Calculate the IC50 for each cell line to demonstrate the increased sensitivity of the BRCA1-mutant cells.[9]

Conclusion

This compound is a potent inhibitor of PARP1, PARP2, and PARP3, integral enzymes in the DNA single-strand break repair pathway. Its primary mechanism of action, synthetic lethality, is achieved by inducing cytotoxic PARP-DNA complexes that lead to double-strand breaks, which are irreparable in tumors with homologous recombination deficiencies. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and evaluating the biochemical and cellular effects of Rucaparib. This targeted approach has established Rucaparib as a valuable therapeutic agent in the treatment of specific cancer types, particularly those characterized by BRCA mutations and other forms of HRD.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The PARP Inhibitor Rucaparib in the Maintenance Therapy of Recurrent Ovarian Carcinoma: Highlights from the ARIEL3 Clinical Trial [jhoponline.com]

- 6. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. selleckchem.com [selleckchem.com]

The Advent of a Targeted Therapy: A Technical Guide to the Discovery and Development of Rucaparib

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Rucaparib (marketed as Rubraca®) is a potent, orally available small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1, PARP-2, and PARP-3. Its development represents a landmark in precision oncology, exploiting the concept of synthetic lethality to target cancers with deficiencies in homologous recombination (HR) repair, most notably those with mutations in the BRCA1 and BRCA2 genes. This technical guide provides a comprehensive overview of the history of Rucaparib, from its serendipitous discovery through rigorous preclinical evaluation and pivotal clinical trials, culminating in its regulatory approval for the treatment of ovarian and prostate cancers. We detail the mechanism of action, key experimental protocols, quantitative efficacy and potency data, and the strategic clinical development that established its role in the oncology armamentarium.

Discovery and Early Development: From Serendipity to a Lead Compound

The journey of Rucaparib began in the 1990s as part of a drug development program at Newcastle University, initiated by scientists including Hilary Calvert and Bernard Golding, with funding from the North of England Cancer Research Campaign.[1] The initial goal was to synthesize inhibitors of the DNA repair enzyme PARP, with the early focus on developing agents that could act as chemo- or radiosensitizers.[1][2]

A pivotal moment came with the accidental synthesis of the compound NU1025 (8-Hydroxy-2-methylquinazolin-4[3H]-one).[3] During an attempt to synthesize a different molecule, a molecular rearrangement occurred, fortuitously creating NU1025, which proved to be a significantly more potent PARP inhibitor than the intended target compound.[3][4] This "lucky accident" provided the first critical "hit" compound and a foundational scaffold for further development.[3]

This initial success led to a crucial collaboration between the Newcastle University team and Agouron Pharmaceuticals in San Diego.[5][6][7] Through structure-based drug design and extensive synthetic medicinal chemistry efforts, libraries of tricyclic inhibitors were created and evaluated.[5][7] This collaboration refined the initial scaffold, optimizing for potency and physicochemical properties suitable for clinical use.[5] These efforts led to the identification of AG014699 , later named Rucaparib, as the ideal candidate for clinical trials.[3][6] Rucaparib became the first PARP inhibitor to be administered to a cancer patient in a clinical trial in May 2003.[3][6]

Mechanism of Action: Exploiting Synthetic Lethality

Rucaparib's primary mechanism of action is the inhibition of PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[8] When PARP is inhibited, these SSBs are not repaired and can collapse replication forks during DNA replication, leading to the formation of more cytotoxic DNA double-strand breaks (DSBs).[9]

In normal, healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[8] However, in cancer cells that have a deficiency in the HR pathway (HRD), such as those with deleterious BRCA1 or BRCA2 mutations, these DSBs cannot be accurately repaired.[8][10] The accumulation of unrepaired DSBs triggers genomic instability and, ultimately, cell death.[10]

This principle is known as synthetic lethality , where two non-lethal defects (in this case, PARP inhibition and HR deficiency) combine to cause cell death.[8][10] Rucaparib also "traps" PARP enzymes on the DNA at the site of damage, forming toxic PARP-DNA complexes that further disrupt DNA replication and contribute to its cytotoxic effect.[9]

Preclinical Evaluation and Potency

Rucaparib was extensively characterized in preclinical studies to determine its potency and selectivity. In vitro enzymatic and cellular assays confirmed its potent inhibition of PARP-1, PARP-2, and PARP-3. Cytotoxicity studies demonstrated its selective activity against cancer cell lines with deficiencies in HR repair.

Quantitative Preclinical Data

The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various preclinical assays are summarized below.

| Parameter | Target/Cell Line | Value | Reference |

| Ki | PARP-1 (cell-free) | 1.4 nM | [8][11] |

| Ki | PARP-2 (cell-free) | 0.17 nM | [8] |

| IC50 | PARP-1 (enzymatic) | 0.8 nM | [8][10][12] |

| IC50 | PARP-2 (enzymatic) | 0.5 nM | [8][10][12] |

| IC50 | PARP-3 (enzymatic) | 28 nM | [8][10][12] |

| IC50 | PARylation (UWB1.289 cell) | 2.8 nM | [10][12] |

| IC50 | Cell Viability (UWB1.289, BRCA1 mutant) | 375 nM | [12] |

| IC50 | Cell Viability (UWB1.289+BRCA1, BRCA1 WT) | 5430 nM | [12] |

| IC50 | Cell Viability (Capan-1, BRCA2 mutant) | ~5 µM | [11] |

| IC50 | Cell Viability (BrKras, BRCA1 deficient) | 84 nM | [13] |

| IC50 | Cell Viability (C2Km, BRCA1 wild-type) | 13 µM | [13] |

Key Experimental Protocols

-

Objective: To determine the concentration of Rucaparib required to inhibit 50% of PARP enzymatic activity (IC50).

-

Methodology:

-

Recombinant human PARP-1, PARP-2, or PARP-3 enzyme is incubated in a reaction buffer.

-

A histone-coated plate is prepared, which serves as the substrate for poly(ADP-ribosyl)ation (PARylation).

-

Biotinylated NAD+, the co-factor for PARP, is added to the reaction mixture.

-

Varying concentrations of Rucaparib are added to the wells.

-

The reaction is initiated by adding the PARP enzyme and allowed to proceed for a set time at room temperature.

-

The reaction is stopped, and the plate is washed to remove unbound reagents.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR polymers attached to the histones.

-

A chemiluminescent substrate is added, and the resulting signal, proportional to PARP activity, is measured using a luminometer.

-

IC50 values are calculated by plotting the percentage of inhibition against the log concentration of Rucaparib.[10][12]

-

-

Objective: To measure the cytotoxic effect of Rucaparib on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., BRCA-mutant and BRCA-wild-type isogenic pairs) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Rucaparib or a vehicle control (DMSO).

-

The cells are incubated for a specified period (e.g., 6 days).[12]

-

A viability reagent, such as CellTiter-Glo® (Promega), is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Luminescence is measured using a plate reader.

-

The data is normalized to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against the log concentration of Rucaparib.[12]

-

Clinical Development and Pivotal Trials

The clinical development of Rucaparib was strategically designed to evaluate its safety, determine the optimal dose, and demonstrate its efficacy in well-defined patient populations. The program was highlighted by three key studies: Study 10, ARIEL2, and ARIEL3.

Study 10: First-in-Human and Dose-Finding

-

Design: An open-label, Phase 1/2 study to evaluate the safety, pharmacokinetics, and preliminary efficacy of oral Rucaparib monotherapy in patients with advanced solid tumors.[14][15]

-

Protocol: The Phase 1 portion (Part 1) utilized a standard 3+3 dose-escalation design, with doses ranging from 40 mg once daily to 840 mg twice daily in continuous 21-day cycles.[15] The Phase 2 portion (Parts 2A and 2B) enrolled patients with relapsed, high-grade, BRCA-mutated ovarian cancer who had received 2 or more prior chemotherapies.[14][16]

-

Key Outcomes: The study did not identify a maximum tolerated dose (MTD). Based on manageable toxicity and observed clinical activity, 600 mg twice daily was established as the recommended Phase 2 dose (RP2D).[15] In the Phase 2 cohort of 54 patients with BRCA-mutated ovarian cancer, the investigator-assessed objective response rate (ORR) was 59.3%.[16]

ARIEL2: Biomarker Identification

-

Design: An international, multicenter, open-label, Phase 2 trial to identify a molecular biomarker of response to Rucaparib beyond BRCA mutations.[2][17]

-

Protocol: Patients with recurrent, platinum-sensitive, high-grade ovarian cancer were enrolled and treated with Rucaparib 600 mg twice daily.[2][17] Tumor tissue was analyzed using a next-generation sequencing (NGS) assay to classify patients into three predefined subgroups based on their HRD status:

-

Key Outcomes: The trial successfully demonstrated that a high percentage of genomic LOH could predict response to Rucaparib in BRCA wild-type tumors. This established LOH as a valuable biomarker for HRD and extended the potential benefit of PARP inhibition beyond the BRCA-mutated population.[17]

ARIEL3: Confirmatory Maintenance Therapy Trial

-

Design: A randomized, double-blind, placebo-controlled, Phase 3 trial to evaluate the efficacy of Rucaparib as maintenance therapy.[9][18][19]

-

Protocol: 564 patients with platinum-sensitive, recurrent ovarian cancer who had responded to their most recent platinum-based chemotherapy were randomized 2:1 to receive either Rucaparib 600 mg twice daily or a placebo.[9] The primary endpoint was investigator-assessed progression-free survival (PFS), evaluated hierarchically in the same three HRD subgroups defined in ARIEL2.[18][19]

-

Key Outcomes: The trial met its primary endpoint, showing a significant improvement in PFS for Rucaparib compared to placebo across all three patient cohorts. The benefit was most pronounced in the BRCA-mutant group but was also highly significant in the LOH-high and overall intent-to-treat (ITT) populations.[9]

Summary of Pivotal Clinical Trial Efficacy Data

| Trial | Patient Population | N | Endpoint | Rucaparib | Control (Placebo) | Hazard Ratio (95% CI) | Reference |

| Study 10 (Ph 2) | BRCAm Ovarian Cancer (≥2 prior chemo) | 106 | ORR | 54% | N/A | N/A | [7] |

| Study 10 (Ph 2) | BRCAm Ovarian Cancer (≥2 prior chemo) | 106 | Median DoR | 9.2 months | N/A | N/A | [7] |

| ARIEL3 (Ph 3) | BRCA-mutant Cohort | 196 | Median PFS | 16.6 months | 5.4 months | 0.23 (0.16-0.34) | [1] |

| ARIEL3 (Ph 3) | HRD Cohort (BRCAm + LOH-high) | 354 | Median PFS | 13.6 months | 5.4 months | 0.32 (0.24-0.42) | [1] |

| ARIEL3 (Ph 3) | Intent-to-Treat (ITT) Population | 564 | Median PFS | 10.8 months | 5.4 months | 0.36 (0.30-0.45) | [1] |

| TRITON2 (Ph 2) | BRCAm mCRPC | 62 | Confirmed ORR | 44% | N/A | N/A | [19] |

DoR: Duration of Response; mCRPC: metastatic Castration-Resistant Prostate Cancer; ORR: Objective Response Rate; PFS: Progression-Free Survival.

Chemical Synthesis Overview

The total synthesis of Rucaparib has been achieved through various routes. A concise and efficient approach utilizes a cyanide-catalyzed imino-Stetter reaction as a key step.

The process generally involves the Heck reaction of a commercially available aryl halide with acrylonitrile to form a key 2-aminocinnamonitrile derivative.[20] This intermediate then undergoes an imino-Stetter reaction with an appropriate aldehyde to construct the core indole scaffold bearing all the necessary substituents.[20] The final steps involve the reduction of a nitrile group and subsequent lactamization to form the seven-membered azepinone ring, completing the synthesis of Rucaparib.[20]

Regulatory History and Approval

The robust clinical data from the development program led to a series of regulatory approvals for Rucaparib.

-

December 19, 2016: The U.S. Food and Drug Administration (FDA) granted accelerated approval to Rucaparib for the treatment of patients with deleterious BRCA mutation (germline and/or somatic) associated advanced ovarian cancer who have been treated with two or more chemotherapies.[2]

-

May 2018: Rucaparib was approved for medical use in the European Union.[1]

-

April 6, 2018: The FDA granted regular approval for Rucaparib for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who are in a complete or partial response to platinum-based chemotherapy.

-

May 15, 2020: The FDA granted accelerated approval to Rucaparib for the treatment of adult patients with a deleterious BRCA mutation (germline and/or somatic)-associated metastatic castration-resistant prostate cancer (mCRPC) who have been treated with androgen receptor-directed therapy and a taxane-based chemotherapy.[19]

Conclusion

The development of Rucaparib is a testament to the power of academic and industrial collaboration, strategic clinical trial design, and the successful application of a novel biological principle—synthetic lethality. From a serendipitous finding in a university lab to a globally approved targeted cancer therapy, its journey has provided a new standard of care for specific, molecularly defined patient populations in ovarian and prostate cancer. The use of companion diagnostics to identify patients with HRD through biomarkers like LOH has further refined its application, solidifying the role of Rucaparib as a cornerstone of personalized medicine in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial [escholarship.org]

- 3. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact case study : Results and submissions : REF 2021 [results2021.ref.ac.uk]

- 6. ref2014impact.azurewebsites.net [ref2014impact.azurewebsites.net]

- 7. REF Case study search [impact.ref.ac.uk]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scilit.com [scilit.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10 - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 17. Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. Rucaparib for patients with platinum-sensitive, recurrent ovarian carcinoma (ARIEL3): post-progression outcomes and updated safety results from a randomised, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pure.korea.ac.kr [pure.korea.ac.kr]

Unraveling the Ensnarement: A Technical Guide to the PARP-Trapping Mechanism of Rucaparib Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib Phosphate, with a specific focus on its potent PARP-trapping capabilities. Beyond simple catalytic inhibition, the formation of cytotoxic PARP-DNA complexes is a critical determinant of the therapeutic efficacy of Rucaparib. This document provides a comprehensive overview of the experimental protocols used to quantify this phenomenon, a summary of key quantitative data, and a visualization of the intricate signaling pathways involved.

The Dual Threat of Rucaparib: Catalytic Inhibition and PARP Trapping

Rucaparib is a potent inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] The primary mechanism of action for PARP inhibitors has long been understood as the inhibition of PARP's catalytic activity. By blocking the synthesis of poly (ADP-ribose) (PAR) chains, these inhibitors prevent the recruitment of downstream DNA repair factors, leading to the accumulation of unrepaired SSBs. When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal double-strand breaks (DSBs).[3]

In cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[2][3][4]

However, a growing body of evidence indicates that the cytotoxicity of many PARP inhibitors, including Rucaparib, is not solely dependent on their catalytic inhibition. A second, and arguably more potent, mechanism is the "trapping" of PARP enzymes onto DNA at the site of damage.[5][6] The inhibitor, by binding to the NAD+ pocket of the PARP enzyme, induces a conformational change that stabilizes the PARP-DNA complex. This trapped complex itself is a cytotoxic lesion that obstructs DNA replication and transcription, leading to cell death.[5][7] The potency of different PARP inhibitors in trapping PARP can vary significantly and does not always correlate with their catalytic inhibitory activity.[5]

Quantitative Analysis of Rucaparib's PARP-Trapping Potency

The ability of Rucaparib to trap PARP enzymes has been quantified in various preclinical studies. The following tables summarize key quantitative data, comparing Rucaparib to other clinical PARP inhibitors.

Table 1: Comparative PARP Catalytic Inhibition

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP3 IC50 (nM) |

| Rucaparib | 2.5 - 9 | ~1.3 | ~100-fold less potent than PARP1/2 |

| Olaparib | ~5 | ~1 | - |

| Niraparib | ~3.8 | ~2.1 | - |

| Talazoparib | ~1.2 | ~0.9 | ~100-fold less potent than PARP1/2 |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Comparative PARP Trapping Potency (Biochemical Assays)

| Compound | PARP1 Trapping EC50 (nM) | Relative Trapping Potency |

| Rucaparib | 2 - 4 | Talazoparib >> A-934935 = Rucaparib |

| Olaparib | ~2 | - |

| Niraparib | - | - |

| Talazoparib | 2 | Talazoparib >> Olaparib = Rucaparib > Veliparib |

Note: EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal trapping effect in biochemical assays.[8][9]

Table 3: Cellular PARP Trapping and Cytotoxicity

| Cell Line | Rucaparib Cytotoxicity IC50 | Notes |

| HAP1 (Wild-Type) | - | Modest 4-fold increase in IC50 in PARP1 KO cells, suggesting trapping contributes to cytotoxicity.[8] |

| OVCAR4 | 22 µM -> 36 µM (resistant) | Increased IC50 in resistant cells correlates with reduced PARP trapping.[10] |

Key Experimental Protocols for Assessing PARP Trapping

The quantification of PARP trapping is essential for understanding the mechanism of action of inhibitors like Rucaparib. Below are detailed methodologies for two key experimental approaches.

Cellular Fractionation and Immunoblotting for Chromatin-Bound PARP

This method directly measures the amount of PARP enzyme that is "trapped" on the chromatin, providing a robust indicator of PARP trapping in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of Rucaparib or other PARP inhibitors for a specified duration (e.g., 4 hours). In some experiments, co-treatment with a DNA damaging agent like methyl methanesulfonate (MMS) can be used to induce SSBs and enhance the trapping effect.

-

-

Subcellular Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Perform subcellular fractionation to separate the cytoplasmic and nuclear components. A common method involves initial lysis in a hypotonic buffer containing a low concentration of a non-ionic detergent (e.g., 0.1% NP-40) to disrupt the plasma membrane while keeping the nuclear membrane intact.

-

Centrifuge to pellet the nuclei. The supernatant represents the cytoplasmic fraction.

-

Wash the nuclear pellet with the hypotonic buffer to remove any remaining cytoplasmic contaminants.

-

Lyse the nuclei using a high-salt buffer (e.g., RIPA buffer) to solubilize nuclear proteins.

-

Centrifuge at high speed to pellet the chromatin-bound proteins.

-

-

Immunoblotting:

-

Resuspend the chromatin pellet in a suitable buffer (e.g., Laemmli buffer).

-

Quantify protein concentration for all fractions (cytoplasmic, nuclear soluble, and chromatin-bound).

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).

-

Incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using an appropriate detection reagent and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for PARP1 and the loading control in the chromatin-bound fraction.

-

Normalize the PARP1 signal to the loading control to determine the relative amount of trapped PARP1.

-

Fluorescence Polarization (FP) Assay for Biochemical PARP Trapping

This in vitro assay provides a quantitative measure of the ability of an inhibitor to stabilize the PARP-DNA complex in a purified system.

Protocol:

-

Reagents and Materials:

-

Purified recombinant PARP1 or PARP2 enzyme.

-

A fluorescently labeled DNA oligonucleotide containing a single-strand break (e.g., a nick or a gap).

-

Assay buffer (containing appropriate salts and buffering agents).

-

NAD+ solution.

-

Rucaparib and other test compounds.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

In a microplate, combine the purified PARP enzyme and the fluorescently labeled DNA probe in the assay buffer. Allow the components to incubate and reach binding equilibrium.

-

Add serial dilutions of Rucaparib or other test compounds to the wells and incubate to allow for inhibitor binding.

-

Initiate the PARylation reaction by adding a solution of NAD+.

-

Measure the fluorescence polarization at a specific time point after NAD+ addition.

-

-

Principle and Data Analysis:

-

When the small, fluorescently labeled DNA probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.

-

When PARP binds to the DNA, the resulting complex is much larger and tumbles more slowly, leading to a high fluorescence polarization signal.

-

Upon the addition of NAD+, active PARP auto-PARylates, leading to its dissociation from the DNA and a decrease in fluorescence polarization.

-

In the presence of a trapping inhibitor like Rucaparib, PARP remains bound to the DNA even after NAD+ addition, resulting in a sustained high fluorescence polarization signal.

-

The trapping potency (EC50) can be calculated by plotting the fluorescence polarization signal as a function of the inhibitor concentration and fitting the data to a dose-response curve.[11][12]

-

Signaling Pathways and the Consequences of PARP Trapping

The trapping of PARP on DNA by Rucaparib has profound effects on downstream DNA damage response (DDR) pathways, particularly the balance between homologous recombination (HR) and non-homologous end joining (NHEJ) for the repair of DSBs.

The Interplay of PARP Trapping with HR and NHEJ

In HR-proficient cells, DSBs are primarily repaired by the high-fidelity HR pathway, which uses a sister chromatid as a template for error-free repair. Key proteins in this pathway include BRCA1, BRCA2, and RAD51.[1][3] In contrast, NHEJ is a more error-prone pathway that directly ligates the broken DNA ends and can lead to insertions or deletions. Key proteins in the classical NHEJ pathway include Ku70/80 and DNA-PKcs.

Rucaparib-induced PARP trapping leads to the collapse of replication forks and the formation of DSBs. In HR-deficient cells (e.g., BRCA-mutated), the inability to repair these DSBs via HR is the basis of synthetic lethality. However, the choice between HR and NHEJ is also actively regulated. 53BP1 is a key protein that promotes NHEJ and inhibits HR by protecting the DNA ends from resection, a critical step for initiating HR. In BRCA1-deficient cells, the loss of 53BP1 can restore HR and lead to resistance to PARP inhibitors.[1]

The following diagrams, generated using Graphviz (DOT language), illustrate these complex relationships.

References

- 1. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. biorxiv.org [biorxiv.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Rucaparib Phosphate as a Radiosensitizing Agent: An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionizing radiation is a cornerstone of cancer therapy, inducing cytotoxic DNA damage, primarily single-strand breaks (SSBs) and double-strand breaks (DSBs), in malignant cells. The efficacy of radiotherapy is often limited by the cell's intrinsic ability to repair this damage. A promising strategy to overcome this limitation is the combination of radiation with radiosensitizing agents. Rucaparib Phosphate, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, has emerged as a significant candidate in this domain. This technical guide synthesizes the current in vitro evidence for Rucaparib's role as a radiosensitizer, details the underlying molecular mechanisms, provides key quantitative data from preclinical studies, and outlines the experimental protocols used for its evaluation.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When radiation induces SSBs, PARP is recruited to the damage site to facilitate repair.

Rucaparib inhibits PARP's enzymatic activity.[2] This inhibition leads to the accumulation of unrepaired SSBs.[3] During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[3] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, cell death—a concept known as "synthetic lethality".[2][4][5] By preventing the repair of radiation-induced SSBs, Rucaparib enhances the cytotoxic effects of radiation, effectively sensitizing the cancer cells to lower doses of radiation.[5][6]

Quantitative In Vitro Data

The efficacy of Rucaparib as a radiosensitizer has been quantified across various cancer cell lines using several key metrics.

Clonogenic Survival and Dose Enhancement

Clonogenic survival assays are the gold standard for assessing radiosensitivity. The key parameters are the Dose Enhancement Factor (DEF) and the Sensitizer Enhancement Ratio (SER), which quantify the magnitude of sensitization. A value greater than 1 indicates a synergistic effect.[7]

| Cell Line | Cancer Type | Rucaparib Conc. | Radiation Type | Key Finding | Reference |

| SK-N-BE(2c) | Neuroblastoma | 10 µM | X-ray | DEF₅₀ = 2.01 | [4] |

| UVW/NAT | Glioma | 10 µM | X-ray | DEF₅₀ = 1.76 | [4] |

| BT16 | Atypical Teratoid Rhabdoid Tumor (ATRT) | 105 nM | 2, 4, 6 Gy | SER = 1.48 (at SF₀.₁ and SF₀.₅) | [7][8] |

| PC3 | Prostate Cancer | 2.5 µM | 4 Gy | Significant decrease in survival vs. radiation alone | [9][10] |

| LNCaP | Prostate Cancer | 1.25 µM | 2, 4, 6 Gy | Synergistic decrease in survival (CI < 1) | [10] |

| Hela, Siha | Cervical Cancer | Not specified | Not specified | Combination significantly inhibited survival fraction | [3] |

DEF₅₀: Dose Enhancement Factor at 50% cell kill. SER: Sensitizer Enhancement Ratio. SF₀.₁/SF₀.₅: Surviving fraction of 10%/50%. CI: Combination Index.

DNA Damage Accumulation

Rucaparib's mechanism involves increasing and prolonging radiation-induced DNA damage, often measured by quantifying phosphorylated H2AX (γH2AX) foci, a surrogate marker for DSBs.[7][11][12]

| Cell Line | Cancer Type | Treatment | Key Finding | Reference |

| SK-N-BE(2c) | Neuroblastoma | 10 µM Rucaparib + X-ray | 10-fold greater DNA damage vs. control at 2h; 3-fold greater damage persisted at 24h. | [4][11] |

| BT16 | ATRT | 1 µM Rucaparib + 6 Gy | Significantly induced phosphorylation of γH2AX compared to control. | [7][8] |

| PC3, LNCaP | Prostate Cancer | Rucaparib + Radiation | Increased and persistent γH2AX and 53BP1 foci at 24h. | [10][13] |

| Hela, Siha | Cervical Cancer | Rucaparib + Radiotherapy | Expression of γ-H2AX was significantly increased. | [14] |

Cell Cycle Arrest

By inducing persistent DNA damage, the combination of Rucaparib and radiation promotes cell cycle arrest, typically at the G2/M checkpoint, preventing cells from proceeding through mitosis with damaged DNA.[3][4]

| Cell Line | Cancer Type | Treatment | Key Finding | Reference |

| SK-N-BE(2c) | Neuroblastoma | 10 µM Rucaparib + X-ray | Significantly increased G2/M population from 24% (control) to 34% (Rucaparib) and further with radiation. | [4] |

| UVW/NAT | Glioma | 10 µM Rucaparib + X-ray | G2/M population increased from 22% (control) to 55% with combination treatment. | [4] |

| BT16 | ATRT | 1-10 µM Rucaparib | Dose-dependent increase in G2/M phase cells (up to 72% increase with 10 µM). | [7][8] |

| Hela, Siha | Cervical Cancer | Rucaparib + IR | Promoted G2/M cell cycle arrest more effectively than either treatment alone. | [3] |

Detailed Experimental Protocols

The following sections describe generalized methodologies for the key in vitro assays used to evaluate Rucaparib as a radiosensitizer.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring cytotoxicity.

-

Cell Culture and Seeding : Cells are cultured to ~80% confluency, trypsinized, counted, and seeded into 6-well plates at a density determined by the expected toxicity of the treatment (typically 200-5000 cells/well).

-

Drug Incubation : After allowing cells to adhere overnight, media is replaced with fresh media containing this compound at various concentrations (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO). Cells are typically pre-incubated for a set period (e.g., 6-24 hours) before irradiation.[7]

-

Irradiation : Plates are exposed to a range of ionizing radiation doses (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator.

-

Colony Formation : Post-irradiation, the drug-containing media is often replaced with fresh media, and plates are incubated for 7-14 days to allow for colony growth.

-

Staining and Quantification : Colonies are fixed with methanol and stained with 0.5% crystal violet. Colonies containing ≥50 cells are counted. The plating efficiency (PE) and surviving fraction (SF) are calculated. Survival curves are generated by plotting SF against the radiation dose, and from these curves, DEF or SER values are derived.[4]

Immunofluorescence for γH2AX Foci

This method visualizes and quantifies DNA double-strand breaks.

-

Sample Preparation : Cells are grown on glass coverslips in a multi-well plate and treated with Rucaparib and/or radiation as described for the clonogenic assay.

-

Fixation and Permeabilization : At specific time points post-treatment (e.g., 2, 6, 24 hours), cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with a detergent like 0.2% Triton X-100 to allow antibody access.[15]

-

Blocking and Staining : Non-specific antibody binding is blocked using a solution like 2.5% Bovine Serum Albumin (BSA).[15] Cells are then incubated with a primary antibody specific for γH2AX. After washing, a fluorescently-labeled secondary antibody is applied. Nuclei are counterstained with DAPI.

-

Imaging and Analysis : Coverslips are mounted on slides and imaged using a fluorescence microscope. The number of distinct fluorescent foci per nucleus is counted in a large number of cells (e.g., >100) using imaging software. A significant increase in foci per nucleus in the combination treatment group compared to single-agent or control groups indicates enhanced DNA damage.[7]

Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Treatment and Harvesting : Cells are cultured in plates, treated with Rucaparib and/or radiation, and incubated for a defined period (e.g., 24, 48, or 72 hours).[7][8]

-

Fixation : Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA content.

-

Staining : Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[4][11]

-

Data Acquisition and Analysis : The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed using software (e.g., ModFit) to generate a histogram of cell counts versus fluorescence intensity.[3] The software deconstructs the histogram to calculate the percentage of cells in the G1, S, and G2/M phases based on their DNA content. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that checkpoint.[4]

Conclusion and Future Directions

The in vitro data robustly support the role of this compound as an effective radiosensitizing agent across a range of cancer types, including neuroblastoma, glioma, ATRT, and cervical cancer.[3][4][7] The underlying mechanism is well-defined, centering on the inhibition of PARP-mediated DNA repair, which leads to an accumulation of radiation-induced DNA damage, G2/M cell cycle arrest, and ultimately, enhanced cell killing.[4][11] The quantitative data, particularly from clonogenic survival assays, consistently demonstrate a synergistic interaction between Rucaparib and radiation.

For drug development professionals and researchers, these findings highlight several key points:

-

Rucaparib can potentially lower the required therapeutic dose of radiation, which may reduce toxicity to surrounding healthy tissues.[4][6]

-

The radiosensitizing effect may be particularly potent in tumors with underlying deficiencies in homologous recombination repair, but it is not exclusively limited to them.[5]

-

The in vitro protocols described herein provide a clear framework for further preclinical evaluation of Rucaparib in combination with radiotherapy in other cancer models.

Future research should continue to explore optimal dosing schedules, the sequencing of Rucaparib and radiation administration, and the identification of biomarkers beyond HRD that could predict which patients are most likely to benefit from this combination therapy.

References

- 1. Olaparib and rucaparib for the treatment of DNA repair-deficient metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PARP inhibitors as a radiosensitizer: a future promising approach in prostate cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PARP inhibitor Rucaparib synergizes with radiation to attenuate atypical teratoid rhabdoid tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. PARP Inhibition Sensitizes to Low Dose-Rate Radiation TMPRSS2-ERG Fusion Gene-Expressing and PTEN-Deficient Prostate Cancer Cells | PLOS One [journals.plos.org]

- 11. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The poly (ADP-ribose) polymerase inhibitor rucaparib suppresses proliferation and serves as an effective radiosensitizer in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Blueprint of Rucaparib Phosphate: A Technical Guide to its Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rucaparib phosphate, a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) family of enzymes, has emerged as a significant therapeutic agent in the management of specific cancers, particularly those with deficiencies in homologous recombination repair (HRR). This technical guide provides a comprehensive overview of the molecular basis of Rucaparib's anti-tumor activity. We delve into its primary mechanism of action, the principle of synthetic lethality, and its impact on critical DNA damage response (DDR) pathways. This document summarizes key quantitative data on Rucaparib's potency and clinical efficacy, outlines detailed protocols for essential experimental assays, and provides visual representations of the underlying molecular and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Rucaparib is a small molecule inhibitor targeting PARP-1, PARP-2, and PARP-3, enzymes pivotal in the repair of single-strand DNA breaks (SSBs).[1][2][3] In cancer cells harboring mutations in genes essential for homologous recombination, such as BRCA1 and BRCA2, the inhibition of PARP by Rucaparib leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks during DNA replication, generating cytotoxic double-strand breaks (DSBs).[4] The inability of these HRR-deficient cells to accurately repair DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[2][3] This guide will explore the intricate molecular mechanisms that underpin the therapeutic efficacy of this compound.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The anti-tumor activity of Rucaparib is primarily driven by its potent inhibition of PARP enzymes and the exploitation of synthetic lethality in tumors with homologous recombination deficiency (HRD).

PARP's Role in DNA Repair

Poly (ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis, particularly in the DNA damage response. PARP-1 and PARP-2 are activated by DNA single-strand breaks and recruit other DNA repair proteins to the site of damage to facilitate the base excision repair (BER) pathway.

Rucaparib-Mediated PARP Trapping and Catalytic Inhibition

Rucaparib exerts its effect through two primary mechanisms:

-

Catalytic Inhibition: Rucaparib competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly (ADP-ribose) chains and thereby inhibiting the recruitment of DNA repair machinery.

-

PARP Trapping: Beyond catalytic inhibition, Rucaparib traps PARP enzymes on the DNA at the site of damage.[5][6] This creates a toxic DNA-PARP complex that is more cytotoxic than the unrepaired SSB alone, as it obstructs DNA replication and transcription.[5]

Synthetic Lethality in HRR-Deficient Tumors

Homologous recombination is a high-fidelity DNA repair pathway responsible for fixing double-strand breaks. In cells with mutations in key HRR genes like BRCA1, BRCA2, PALB2, and RAD51C/D, this pathway is compromised.[7][8] When PARP is inhibited by Rucaparib in these cells, the accumulation of unrepaired SSBs leads to the formation of DSBs during replication. The deficient HRR pathway is unable to repair these DSBs, forcing the cell to rely on error-prone pathways like non-homologous end joining (NHEJ), which can lead to genomic instability and apoptosis.[4] This selective killing of cancer cells with HRD while sparing normal cells with functional HRR is the essence of synthetic lethality.

Quantitative Data on Rucaparib's Potency and Efficacy

The following tables summarize key quantitative data on the in vitro potency and clinical efficacy of this compound.

Table 1: In Vitro Potency of Rucaparib Against PARP Enzymes

| PARP Enzyme | IC50 (nM) | Reference(s) |

| PARP-1 | 0.8 - 1.4 | [1][9] |

| PARP-2 | 0.5 - 0.17 | [1][9] |

| PARP-3 | 28 | [9] |

Table 2: Rucaparib IC50 Values in Ovarian Cancer Cell Lines

| Cell Line | Histology | BRCA1 Status | BRCA2 Status | Rucaparib IC50 (µM) | Reference(s) |

| COLO704 | Adenocarcinoma | Wild-Type | Wild-Type | 2.5 | [10] |

| A2780 | Undifferentiated | Wild-Type | Wild-Type | >15 | [10] |

| PEO1 | Serous | Mutant | Wild-Type | Not specified | [11] |

| SKOV3 | Adenocarcinoma | Wild-Type | Wild-Type | Not specified | [11] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 3: Clinical Efficacy of Rucaparib in Ovarian Cancer (ARIEL Trials)

| Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| ARIEL2 | BRCA-mutated | 82% (RECIST or CA-125) | Not specified | [12] |

| ARIEL2 | BRCA-like (HRD) | 45% (RECIST or CA-125) | Not specified | [12] |

| ARIEL2 | Biomarker negative | 13% (RECIST), 21% (CA-125) | Not specified | [12] |

| ARIEL3 (Maintenance) | BRCA-mutated | Not Applicable | 16.6 months | [13] |

| ARIEL3 (Maintenance) | HRD (including BRCA-mutated) | Not Applicable | 13.6 months | [13] |

| ARIEL3 (Maintenance) | Intent-to-Treat | Not Applicable | 10.8 months | [13] |

| ARIEL4 | Relapsed, BRCA-mutated | 40% | 7.4 months | [14] |

Table 4: Clinical Efficacy of Rucaparib in Metastatic Castration-Resistant Prostate Cancer (TRITON2 Trial)

| Gene Mutation | Objective Response Rate (ORR) by IRR | Prostate-Specific Antigen (PSA) Response Rate | Reference(s) |

| BRCA1/2 | 44% - 46% | 52% - 53% | [2][7][8][15] |

| PALB2 | 100% | 55% | [7][8] |

| ATM | 0% | 3.4% | [7][8] |

| CDK12 | 0% | 6.7% | [7][8] |

| CHEK2 | 0% | 14% | [7][8] |

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of Rucaparib's mechanism and the methods used to study its effects.

Caption: Rucaparib's synthetic lethality in HRR-deficient cancer cells.

Caption: Workflow for γH2AX immunofluorescence to quantify DNA double-strand breaks.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-tumor activity of this compound.

PARP Inhibition Assay (Cell-Based ELISA)

This assay quantifies the inhibition of PARP activity within cells.

Materials:

-

Cancer cell lines (e.g., DT40, DU145)[5]

-

This compound

-

Cell lysis buffer

-

PARP ELISA kit (containing histone-coated plates, biotinylated poly (ADP-ribose), streptavidin-HRP, and substrate)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of Rucaparib concentrations for a specified time (e.g., 1 hour).[16]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Normalize protein concentrations across all samples.

-

Add cell lysates to the histone-coated wells of the ELISA plate.

-

Initiate the PARP reaction by adding biotinylated poly (ADP-ribose).

-

Incubate to allow for PARP activity.

-

Wash the wells to remove unbound reagents.

-

Add streptavidin-HRP and incubate.

-

Wash the wells again.

-

Add the chemiluminescent substrate and measure the signal using a microplate reader.

-

Calculate the IC50 value, which is the concentration of Rucaparib that inhibits 50% of PARP activity.

Cell Viability Assay (e.g., CellTiter-Blue®)

This assay measures the metabolic activity of cells as an indicator of viability.[17]

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

CellTiter-Blue® Reagent

-

Fluorescence microplate reader

Protocol:

-

Seed cells at a predetermined density in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of Rucaparib for a defined period (e.g., 48-72 hours).[17]

-

Add CellTiter-Blue® reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Immunofluorescence for γH2AX Foci (DNA Damage)

This method visualizes and quantifies DNA double-strand breaks.[4][18][19]

Materials:

-

Cancer cell lines grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Treat cells with Rucaparib for the desired duration.

-

Fix the cells with PFA.[18]

-

Permeabilize the cells with Triton X-100.[20]

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary anti-γH2AX antibody.[20]

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji).[19][20] An increase in the number of foci indicates an increase in DSBs.[11]

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

Ethanol for cell fixation

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Treat cells with Rucaparib for various time points (e.g., 24, 48, 72 hours).[21]

-

Harvest and wash the cells.

-

Fix the cells in cold ethanol.

-

Resuspend the fixed cells in PI staining solution.

-

Incubate to allow for DNA staining and RNA degradation.

-

Analyze the samples on a flow cytometer.

-

The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Rucaparib has been shown to induce a G2/M arrest in some cell lines.[22]

Conclusion

This compound represents a targeted therapeutic strategy that effectively leverages the concept of synthetic lethality to induce cancer cell death in tumors with deficiencies in homologous recombination repair. Its potent inhibition of PARP enzymes, particularly the trapping of PARP-DNA complexes, leads to an accumulation of cytotoxic DNA damage that HRR-deficient cells cannot resolve. The quantitative data from both preclinical and clinical studies underscore its efficacy in specific patient populations. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of Rucaparib and other PARP inhibitors, contributing to the ongoing development of personalized cancer therapies.

References

- 1. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. researchgate.net [researchgate.net]

- 4. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 5. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Rucaparib for the Treatment of Metastatic Castration-resistant Prostate Cancer Associated with a DNA Damage Repair Gene Alteration: Final Results from the Phase 2 TRITON2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]